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molecular formula C8H17NO4 B2716549 N-(2,2-dimethoxyethyl)glycine ethyl ester CAS No. 126026-17-3

N-(2,2-dimethoxyethyl)glycine ethyl ester

Cat. No. B2716549
M. Wt: 191.227
InChI Key: XZHTXBFCCSSNQG-UHFFFAOYSA-N
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Patent
US06369063B1

Procedure details

The title compound was synthesized by the method of Example 4 starting with 2,2-dimethoxyethylamine and ethyl bromoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].Br[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]>>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][NH:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCC(OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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